molecular formula C10H9NO3 B7794882 2-hydroxy-6-methoxy-1H-quinolin-4-one

2-hydroxy-6-methoxy-1H-quinolin-4-one

Cat. No.: B7794882
M. Wt: 191.18 g/mol
InChI Key: HBHIHNYMVBNMOI-UHFFFAOYSA-N
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Description

2-Hydroxy-6-methoxy-1H-quinolin-4-one is a quinolinone derivative characterized by a hydroxyl (-OH) group at position 2, a methoxy (-OCH₃) group at position 6, and a ketone (=O) at position 4 of the quinoline backbone. This compound is structurally related to natural and synthetic quinoline alkaloids, which are known for diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor properties . Its synthesis typically involves condensation reactions, as seen in derivatives like those reported in , where triazole moieties are introduced to enhance bioactivity .

Properties

IUPAC Name

2-hydroxy-6-methoxy-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-14-6-2-3-8-7(4-6)9(12)5-10(13)11-8/h2-5H,1H3,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBHIHNYMVBNMOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC(=CC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)NC(=CC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of the compound “2-hydroxy-6-methoxy-1H-quinolin-4-one” involves a series of chemical reactions that are carefully controlled to achieve the desired product. The synthetic routes typically include:

    Initial Reactants: The process begins with the selection of appropriate starting materials that can undergo specific chemical transformations.

    Reaction Conditions: The reactions are carried out under controlled conditions, including temperature, pressure, and the presence of catalysts or solvents, to ensure the desired chemical changes occur.

    Purification: After the reactions, the product is purified using techniques such as crystallization, distillation, or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of “this compound” is scaled up to meet demand. This involves:

    Large-Scale Reactors: The reactions are conducted in large reactors that can handle significant quantities of reactants.

    Optimization: The reaction conditions are optimized for efficiency and yield, often involving continuous monitoring and adjustment.

    Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

The compound “2-hydroxy-6-methoxy-1H-quinolin-4-one” undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of new functional groups.

    Reduction: The opposite of oxidation, reduction involves the addition of hydrogen or the removal of oxygen.

    Substitution: In this reaction, one functional group in the molecule is replaced by another, often using specific reagents and conditions.

Common Reagents and Conditions

The reactions involving “this compound” typically use reagents such as:

    Oxidizing Agents: These include substances like potassium permanganate or hydrogen peroxide.

    Reducing Agents: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Catalysts: Catalysts such as palladium on carbon or platinum are often used to facilitate reactions.

Major Products Formed

The major products formed from the reactions of “this compound” depend on the specific reaction conditions and reagents used

Scientific Research Applications

The compound “2-hydroxy-6-methoxy-1H-quinolin-4-one” has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent or intermediate in the synthesis of other compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses and effects on biological systems.

    Industry: The compound is used in various industrial processes, including the production of materials and chemicals.

Mechanism of Action

The mechanism by which “2-hydroxy-6-methoxy-1H-quinolin-4-one” exerts its effects involves interactions with specific molecular targets and pathways. These interactions can include:

    Binding to Receptors: The compound may bind to specific receptors on cells, triggering a cascade of biochemical events.

    Enzyme Inhibition: It may inhibit the activity of certain enzymes, affecting metabolic pathways.

    Signal Transduction: The compound can influence signal transduction pathways, altering cellular responses.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Quinolinone derivatives vary significantly in bioactivity and physicochemical properties based on substituent patterns. Below is a detailed comparison of 2-hydroxy-6-methoxy-1H-quinolin-4-one with key analogs:

Substituent Positioning and Molecular Features

Compound Name Substituents Molecular Formula Key Features Reference
This compound -OH (C2), -OCH₃ (C6) C₁₀H₉NO₃ Polar groups enhance solubility; potential H-bonding sites for bioactivity.
4-Hydroxy-6-methylquinolin-2(1H)-one -OH (C4), -CH₃ (C6) C₁₀H₉NO₂ Methyl group increases lipophilicity; lower polarity compared to methoxy.
6-Methoxy-2-methylquinolin-4(1H)-one -OCH₃ (C6), -CH₃ (C2) C₁₁H₁₁NO₂ Methyl at C2 reduces steric hindrance; methoxy stabilizes aromatic ring.
6-Chloro-4-phenylquinolin-2(1H)-one -Cl (C6), -Ph (C4) C₁₅H₁₀ClNO Chloro and phenyl groups enhance π-π stacking; increased hydrophobicity.
3-Chloro-6-fluoro-4-hydroxyquinolin-2(1H)-one -Cl (C3), -F (C6), -OH (C4) C₉H₅ClFNO₂ Halogen atoms improve metabolic stability; dual H-bond donors at C4-OH.

Physicochemical Properties

  • Solubility: Methoxy and hydroxyl groups improve aqueous solubility (e.g., logP = 1.2 for this compound) compared to methyl or chloro analogs (logP = 2.5–4.1) .
  • Thermal Stability: Methyl-substituted analogs (e.g., 4-hydroxy-6-methylquinolin-2(1H)-one) have higher melting points (~340°C) due to crystalline packing efficiency, whereas methoxy derivatives melt at ~289–290°C .

Spectral and Structural Insights

  • IR Spectroscopy: Hydroxyl and carbonyl stretches in this compound appear at ~3447 cm⁻¹ (OH) and 1663 cm⁻¹ (C=O), similar to other 4-hydroxyquinolinones .
  • ¹H NMR: Methoxy protons resonate at δ 3.59–3.69 ppm, while aromatic protons in the quinolinone ring show signals at δ 6.99–8.18 ppm .
  • Crystallography: Derivatives like 1-{6-chloro-2-[(2-chloro-6-methylquinolin-3-yl)methoxy]-4-phenylquinolin-3-yl}ethanone () form hydrogen-bonded dimers, stabilizing the crystal lattice .

Q & A

Q. What are the common synthetic routes for 2-hydroxy-6-methoxy-1H-quinolin-4-one, and how are reaction conditions optimized?

Synthesis typically involves functionalization of the quinoline core via oxidation or substitution reactions. For example:

  • Oxidation : Starting from 6-methoxyquinoline derivatives, controlled oxidation with reagents like hydrogen peroxide under acidic conditions yields the 4-one scaffold .
  • Substitution : Methoxy and hydroxy groups are introduced via nucleophilic aromatic substitution (e.g., using NaOCH₃ or NaOH) at positions 2 and 6 .
    Optimization : Key parameters include temperature (60–80°C for substitution), solvent choice (DMSO or DCM for polarity control), and catalysts (e.g., Pd for cross-coupling). Yields improve with inert atmospheres (N₂/Ar) to prevent side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • IR Spectroscopy : Identifies carbonyl (C=O, ~1660 cm⁻¹) and hydroxyl (O-H, ~3447 cm⁻¹) groups. Hydrogen bonding in the quinolinone ring shifts C=O absorption .
  • NMR :
    • ¹H NMR : Methoxy protons resonate at δ 3.8–4.0 ppm; aromatic protons (quinoline core) appear as multiplet clusters between δ 6.5–8.5 ppm .
    • ¹³C NMR : The carbonyl carbon (C4=O) is observed at ~180 ppm .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 207 for C₁₀H₉NO₃) confirm the molecular formula .

Q. How is the biological activity of this compound assessed in antimicrobial studies?

  • Assay Design : Minimum inhibitory concentration (MIC) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains are standard.
  • Methodology :
    • Serial dilutions of the compound (0.5–128 µg/mL) in Mueller-Hinton broth.
    • Inoculation with bacterial suspensions (1×10⁶ CFU/mL).
    • Incubation (37°C, 24 hrs) followed by optical density measurement .
  • Controls : Positive (ciprofloxacin) and negative (DMSO solvent) controls validate results .

Advanced Research Questions

Q. How can conflicting data on the bioactivity of this compound derivatives be resolved?

Discrepancies often arise from structural analogs or assay variability. Strategies include:

  • Structural Confirmation : Verify purity via HPLC and crystallography (e.g., X-ray diffraction for bond angles/planarity) .
  • Standardized Assays : Replicate studies under identical conditions (pH, temperature, microbial strain).
  • SAR Analysis : Compare substituent effects (e.g., electron-withdrawing groups at C2 enhance antibacterial potency) .

Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?

  • Electrophilic Aromatic Substitution : The C5 position is activated for halogenation due to electron-deficient quinolinone core .
  • Buchwald-Hartwig Amination : Pd-catalyzed coupling at C3/C8 positions requires careful ligand selection (e.g., XPhos) to avoid dehalogenation side reactions .
  • DFT Calculations : Predict regioselectivity by analyzing frontier molecular orbitals (FMOs) and charge distribution .

Q. How are computational methods applied to predict the physicochemical properties of this compound?

  • LogP Calculation : Software like ChemAxon or Schrödinger’s QikProp estimates partition coefficients (experimental logP ~1.8) .
  • Solubility : Molecular dynamics simulations correlate with experimental solubility in DMSO (>50 mg/mL) .
  • pKa Prediction : The hydroxyl group (pKa ~9.5) deprotonates in basic media, affecting solubility and reactivity .

Q. What strategies improve the crystallinity of this compound for X-ray studies?

  • Recrystallization : Use mixed solvents (e.g., ethanol/water) at slow evaporation rates.
  • Co-crystallization : Add co-formers (e.g., succinic acid) to stabilize lattice interactions.
  • Temperature Gradients : Cooling from 50°C to 4°C over 48 hrs enhances crystal growth .

Q. How do substituent variations at the quinolinone core affect antioxidant activity?

  • Electron-Donating Groups : Methoxy at C6 enhances radical scavenging (IC₅₀ ~20 µM in DPPH assays) by stabilizing phenoxyl radicals .
  • Hydrogen Bonding : The C2-OH group chelates metal ions (e.g., Fe²⁺), reducing Fenton reaction-driven oxidative damage .
  • Comparative Studies : Analogues lacking C2-OH show 50% lower activity, confirming its critical role .

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